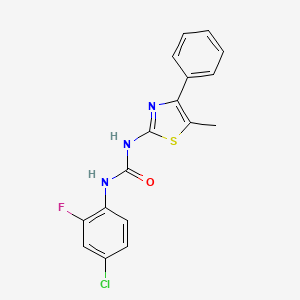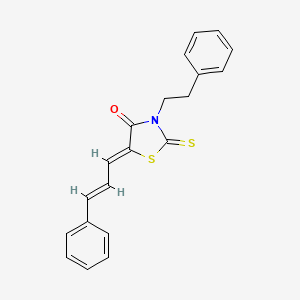
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
説明
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as CFPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFPU is a urea derivative that has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the inhibition of specific proteins and enzymes involved in various cellular processes. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to inhibit the activity of Aurora kinases, which are essential for cell division, leading to the inhibition of cancer cell growth and proliferation. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea also activates the GPR40 receptor, which is involved in insulin secretion, leading to the regulation of blood glucose levels. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides by inhibiting the activity of specific enzymes involved in their production.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea inhibits the growth and proliferation of cancer cells, leading to the induction of apoptosis. In diabetes, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea regulates blood glucose levels by stimulating insulin secretion. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides, leading to the prevention of Alzheimer's disease.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has several advantages for lab experiments, including its simple synthesis method, high yield, and low toxicity. However, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has some limitations, including its poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea analogs with improved solubility and bioavailability. Another direction is the investigation of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Moreover, further studies are needed to elucidate the precise mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea and its potential side effects.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a urea derivative that has shown promising results in various scientific research applications, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's simple synthesis method, high yield, and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential applications in various fields, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific proteins involved in cell division. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has also shown potential in regulating blood glucose levels in diabetic patients by activating specific receptors in the pancreas. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown potential in preventing the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c1-10-15(11-5-3-2-4-6-11)21-17(24-10)22-16(23)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDJFPGWLPZVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-bromophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4651724.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4651730.png)
![N-[2-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4651732.png)
![2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651733.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}methanesulfonamide](/img/structure/B4651750.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4651759.png)


![ethyl 5-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4651785.png)
![5-bromo-N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4651794.png)

![2-(4-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4651814.png)
![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4651819.png)